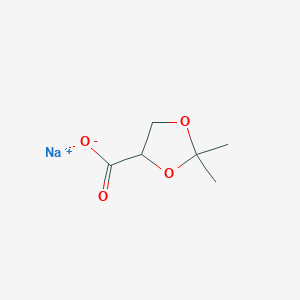
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with the molecular formula C6H9NaO4. It is a sodium salt derivative of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. This compound is known for its unique structural features, which include a dioxolane ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or evaporation techniques .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as recrystallization and chromatography, are common practices to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The sodium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions with other metal salts or acids can facilitate ion exchange.
Major Products Formed: The major products formed from these reactions include various carboxylate and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A related compound with similar structural features but without the carboxylate group.
1,3-Dioxolane-4-methanol: Another similar compound with a hydroxyl group instead of a carboxylate group.
Uniqueness: Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its sodium carboxylate functionality, which imparts distinct chemical reactivity and solubility properties compared to its analogs .
Properties
Molecular Formula |
C6H9NaO4 |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
sodium;2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H10O4.Na/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
IRJQADBKWNAHDO-UHFFFAOYSA-M |
Canonical SMILES |
CC1(OCC(O1)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















